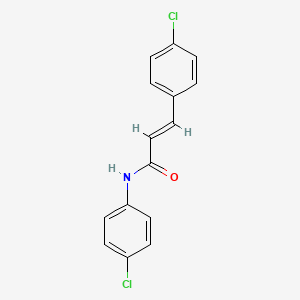

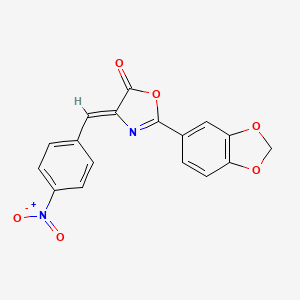

N,3-bis(4-chlorophenyl)acrylamide

Overview

Description

Synthesis Analysis

The synthesis of acrylamide derivatives generally involves the acylation of amine groups with acryloyl chloride or through the reaction of acrylate with amines. For compounds similar to N,3-bis(4-chlorophenyl)acrylamide, a common approach might involve the reaction of 4-chlorophenylamine with acryloyl chloride in the presence of a base, such as triethylamine, to facilitate the formation of the acrylamide linkage (Dasgupta & Sivaram, 1994).

Molecular Structure Analysis

The molecular structure of acrylamide derivatives is characterized by the presence of the acrylamide functional group (-CONH-) linked to aromatic rings, which in the case of this compound, are chlorophenyl groups. The electron-withdrawing chloro groups on the phenyl rings can affect the reactivity of the acrylamide group, potentially influencing polymerization behavior and the material's properties.

Chemical Reactions and Properties

Acrylamide derivatives participate in various chemical reactions, primarily polymerization, to form polymers or copolymers. The presence of acrylamide groups allows for free-radical polymerization, initiated by compounds such as azobisisobutyronitrile (AIBN). The polymerization behavior and the resulting polymer's properties are significantly influenced by the substituents on the acrylamide and the reaction conditions (Jagtap & Tale, 2011).

Scientific Research Applications

Free-Radical Crosslinking Copolymerization

- Acrylamide and its derivatives, such as N,3-bis(4-chlorophenyl)acrylamide, play a crucial role in free-radical crosslinking copolymerization processes. These materials form copolymers with enhanced properties for various applications, including water treatment, soil conditioning, and as support matrices in electrophoresis (Naghash, Massah, & Erfan, 2002).

Polymerization Kinetics

- The polymerization kinetics of compounds similar to this compound have been studied, revealing insights into their chemical behavior and potential applications in creating polymers with specific characteristics (Cho, Kim, Kim, & Kim, 1999).

Synthesis and Polymerization

- This compound and related compounds can be synthesized and polymerized using free radical initiators. These processes enable the production of polymers with unique properties suitable for various industrial and biomedical applications (Dasgupta & Sivaram, 1994).

pH Sensitive Hydrogels

- Acrylamide derivatives are used in the synthesis of pH-sensitive hydrogels, which have promising applications in pharmaceuticals and biomaterials. These hydrogels can swell in response to changes in pH, making them suitable for controlled drug release and other medical applications (Nesrinne & Djamel, 2017).

Hollow Thermoresponsive Microgels

- The creation of hollow thermoresponsive microgels using this compound derivatives has been reported. These microgels can respond to temperature changes, suggesting their use in drug delivery and other temperature-sensitive applications (Nayak, Gan, Serpe, & Lyon, 2005).

Voltage-Responsive Polymer Nanoparticles

- Novel applications in creating voltage-responsive single-chain polymer nanoparticles have been explored using acrylamide derivatives. These materials can change their structure in response to external electrical stimuli, offering potential in smart materials and nanotechnology (Wang, Pu, & Che, 2016).

Synthesis of Novel Derivatives for Specific Applications

- Researchers have synthesized various novel derivatives of this compound for targeted applications, such as in the development of new insecticides (Rashid et al., 2021).

properties

IUPAC Name |

(E)-N,3-bis(4-chlorophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NO/c16-12-4-1-11(2-5-12)3-10-15(19)18-14-8-6-13(17)7-9-14/h1-10H,(H,18,19)/b10-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJZUOEFCTHGIMC-XCVCLJGOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)NC2=CC=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)NC2=CC=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]chromane-3-carboxamide](/img/structure/B5606456.png)

![4-[(3-{[(4-methoxyphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B5606463.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(4-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5606468.png)

![4-[3-(3-chloro-5-isoxazolyl)propanoyl]-1-(2-chlorophenyl)-2-piperazinone](/img/structure/B5606485.png)

![3-(4-methyl-1-piperazinyl)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]propanohydrazide](/img/structure/B5606500.png)

![1-isobutyl-2-[(2-naphthyloxy)methyl]-1H-benzimidazole](/img/structure/B5606501.png)

![6-[4-(trifluoromethyl)phenyl]-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B5606505.png)

![6-methoxy-2,2,4-trimethyl-1-[(4H-1,2,4-triazol-3-ylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5606529.png)

![3-[2-oxo-2-(3-oxo-4-phenyl-1-piperazinyl)ethyl]-2,4-imidazolidinedione](/img/structure/B5606536.png)